1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Physicochemical profiling Drug design Scaffold selection

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 2060056-90-6) is a partially saturated benzotriazole derivative bearing a 2-methoxyethyl substituent at the N1 position and a carboxylic acid group at the 6-position of the tetrahydro ring system. The compound has the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
Cat. No. B13226308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(CCC(C2)C(=O)O)N=N1
InChIInChI=1S/C10H15N3O3/c1-16-5-4-13-9-6-7(10(14)15)2-3-8(9)11-12-13/h7H,2-6H2,1H3,(H,14,15)
InChIKeyHWHFJROTJUSMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid: Chemical Identity, Core Scaffold, and Procurement-Relevant Specifications


1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 2060056-90-6) is a partially saturated benzotriazole derivative bearing a 2-methoxyethyl substituent at the N1 position and a carboxylic acid group at the 6-position of the tetrahydro ring system . The compound has the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . Its tetrahydrobenzotriazole core distinguishes it from fully aromatic benzotriazole analogs and places it within a scaffold class that has been explored as metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs) in CNS drug discovery programs [1]. The compound is commercially available at 95% purity from multiple suppliers, making it accessible as a research intermediate or building block for medicinal chemistry and chemical biology applications .

Why 1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid Cannot Be Readily Exchanged with In-Class Analogs


Within the benzotriazole carboxylic acid family, three structural variables create substantial functional divergence that precludes generic substitution: (i) the saturation state of the fused six-membered ring (tetrahydro vs. fully aromatic), (ii) the regiochemistry of the carboxylic acid (6-position vs. 5-position vs. 4-position), and (iii) the nature of the N1 substituent (2-methoxyethyl vs. methyl, ethyl, or piperidinyl). The tetrahydro core introduces conformational flexibility and alters both lipophilicity and metabolic susceptibility relative to aromatic benzotriazoles used as GPCR agonists (hRUP38) [1]. The 2-methoxyethyl group provides differentiated hydrogen-bonding capacity and aqueous solubility compared to simple alkyl N1-substituted analogs employed as RIP1 kinase inhibitor intermediates . These three variables combinatorially affect target engagement, pharmacokinetics, and synthetic derivatization routes, meaning that even close structural neighbors cannot serve as drop-in replacements without re-optimizing the downstream compound series.

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


Tetrahydro Core vs. Aromatic Benzotriazole: LogP and Conformational Flexibility Differentiation

The tetrahydrobenzotriazole core of the target compound confers a distinct lipophilicity profile compared to its fully aromatic counterpart. The unsubstituted 4,5,6,7-tetrahydro-1H-benzotriazole exhibits a measured LogP of 0.68–1.20 [1], whereas the fully aromatic 1H-benzotriazole has a significantly higher LogP of approximately 1.44 [2]. The target compound, bearing both the tetrahydro core and additional polar substituents (2-methoxyethyl, carboxylic acid), is expected to have a further modulated LogP that falls within a more drug-like range compared to aromatic benzotriazole-5-carboxylic acid analogs such as 1-(2-methoxyethyl)-1H-benzotriazole-5-carboxylic acid (MW 221.21, fully aromatic scaffold) .

Physicochemical profiling Drug design Scaffold selection

Carboxylic Acid Regiochemistry: 6-Position vs. 5-Position Impact on mGlu5 PAM Scaffold Applicability

The tetrahydrobenzotriazole scaffold with carboxylic acid functionality at the 6-position is directly relevant to the mGlu5 positive allosteric modulator pharmacophore. Ellard et al. (2015) demonstrated that optimization of the tetrahydrobenzotriazole core led to compound 29, a potent mGlu5 PAM with a low maximal glutamate potency fold shift, acceptable in vitro DMPK parameters, in vivo PK profile, and efficacy in the rat novel object recognition assay [1]. In contrast, the 5-carboxylic acid regioisomers of benzotriazole (both aromatic and tetrahydro) have been primarily explored as hRUP38 GPCR agonists for metabolic disorders [2], representing a completely different target class. This regiochemical divergence means that the 6-carboxylic acid position is specifically required for mGlu5-directed programs, and substitution with a 5-carboxylic acid analog would ablate the desired pharmacology.

Neuroscience drug discovery mGlu5 PAM Structure-activity relationship

N1 Substituent Differentiation: 2-Methoxyethyl vs. Methyl in RIP1 Kinase Inhibitor Intermediate Utility

The 2-methoxyethyl group at N1 provides the target compound with distinct physicochemical and synthetic properties compared to the 1-methyl analog (CAS 1496734-87-2, MW 181.19 g/mol) which is employed as an intermediate in the preparation of fused heterocyclic RIP1 kinase inhibitors per Chen et al., PCT Int. Appl. (2019) . The target compound has a molecular weight of 225.24 g/mol, representing a +44.05 Da increase attributable to the 2-methoxyethyl substituent . This additional mass corresponds to an ethylene glycol monomethyl ether moiety, which introduces an H-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA) relative to the methyl analog. The increased TPSA and H-bonding capacity of the 2-methoxyethyl group are expected to enhance aqueous solubility and modulate passive membrane permeability compared to the 1-methyl analog, making the target compound a more versatile intermediate for lead optimization campaigns where solubility limitations are a bottleneck.

Kinase inhibitor synthesis RIP1 kinase Building block procurement

Commercial Purity Benchmarking: 95% Minimum Purity Enables Direct Use in Parallel Synthesis

The target compound is commercially supplied at a minimum purity of 95% (HPLC) by established vendors including Leyan (Shanghai Haohong Biomedical) . This purity level is suitable for direct use in parallel medicinal chemistry synthesis and initial biological screening without additional purification. In contrast, several closely related analogs in this scaffold class—such as the 1-methyl (CAS 1496734-87-2) and 1-ethyl (CAS not disclosed by MolCore at NLT 97%) variants—are listed as discontinued or require custom synthesis, presenting procurement timeline risks . The 95% purity specification of the target compound enables reproducible quantitative structure-activity relationship (QSAR) studies, where impurity profiles below 5% are acceptable for determining reliable IC50 or EC50 values.

Compound library synthesis Quality control Medicinal chemistry procurement

Tetrahydrobenzotriazole Scaffold in CNS Drug Discovery: Preclinical Cognition Model Efficacy

The tetrahydrobenzotriazole scaffold has demonstrated in vivo efficacy in a preclinical model of cognition. Ellard et al. (2015) reported that lead compound 29 from their tetrahydrobenzotriazole mGlu5 PAM series showed statistically significant efficacy in the rat novel object recognition (NOR) assay, a translational model for cognitive enhancement [1]. This in vivo validation distinguishes the tetrahydrobenzotriazole-6-carboxylic acid scaffold class from simple benzotriazole analogs that have not progressed beyond in vitro target engagement studies. The target compound, as a functionalized member of this scaffold class bearing the 2-methoxyethyl and 6-carboxylic acid groups, represents a direct entry point into this validated CNS chemical space for further SAR exploration.

CNS drug discovery Cognition enhancement In vivo pharmacology

Optimal Procurement and Research Application Scenarios for 1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid


mGlu5 Positive Allosteric Modulator Lead Generation in CNS Drug Discovery

This compound serves as a functionalized building block for generating mGlu5 PAM lead series based on the tetrahydrobenzotriazole scaffold. As demonstrated by Ellard et al. (2015), the tetrahydrobenzotriazole-6-carboxylic acid core supports optimization toward potent mGlu5 PAMs with in vivo efficacy in cognition models . The 2-methoxyethyl substituent at N1 provides a pre-installed solubilizing group that can be retained during SAR exploration, and the 6-carboxylic acid serves as a versatile handle for amide coupling to introduce diverse amine capping groups. Procurement at 95% purity enables direct use in parallel library synthesis without pre-purification.

Kinase Inhibitor Intermediate with Enhanced Solubility Profile

Building on the precedent set by Chen et al. (PCT Int. Appl., 2019) for using 1-methyl-tetrahydrobenzotriazole-6-carboxylic acid as an RIP1 kinase inhibitor intermediate , the 2-methoxyethyl analog offers improved aqueous solubility due to the additional ether oxygen, facilitating reactions in polar solvent systems and potentially improving the physicochemical profile of final compounds. The higher molecular weight and increased TPSA (predicted ΔTPSA ≈ +9–12 Ų vs. methyl analog) may contribute to reduced off-target promiscuity in kinase inhibitor programs.

Physicochemical Comparator in Benzotriazole Scaffold Profiling Studies

The combination of a tetrahydro core (LogP-reducing) and a 2-methoxyethyl substituent (polarity-enhancing) makes this compound a valuable reference point for scaffold profiling studies that systematically compare aromatic vs. partially saturated heterocycles. Its tetrahydro core contributes a baseline LogP reduction of at least 0.24–0.76 log units vs. aromatic benzotriazole , while the 2-methoxyethyl group further modulates H-bond acceptor capacity. Procurement of this compound alongside its 1-methyl analog (MW 181.19) and the fully aromatic 1-(2-methoxyethyl)-1H-benzotriazole-5-carboxylic acid (MW 221.21) enables matched-pair analysis to deconvolute the contributions of core saturation, N1 substituent, and carboxylic acid regiochemistry to overall physicochemical and biological profiles.

Fused Heterocycle Synthesis via Carboxylic Acid Derivatization

The 6-carboxylic acid group provides a robust synthetic handle for amidation, esterification, and Curtius rearrangement to access diverse amine, amide, and heterocyclic products. The 95% commercial purity ensures that these derivatization reactions proceed with predictable stoichiometry, avoiding the yield erosion and purification challenges associated with lower-purity building blocks. The 2-methoxyethyl N1 substituent is chemically orthogonal to typical carboxylic acid activation conditions (e.g., HATU, EDCI, SOCl2), enabling clean product profiles in library synthesis workflows.

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